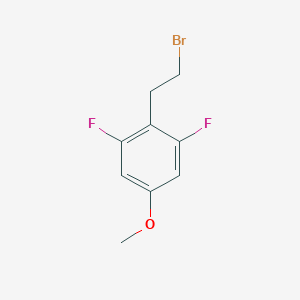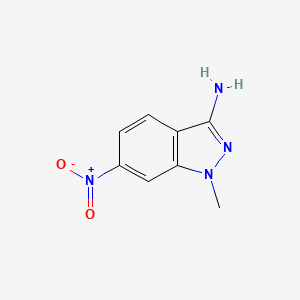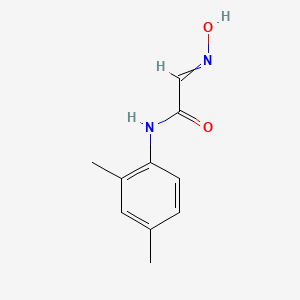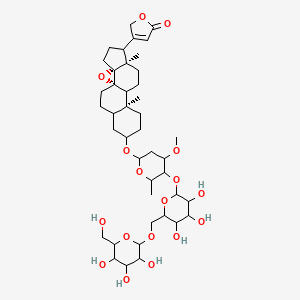
Hexahydroxyplatinumdiuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydroxyplatinumdiuide is a platinum-based compound with the molecular formula H8O6Pt. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its ability to undergo various chemical reactions and its potential use in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexahydroxyplatinumdiuide can be synthesized through several methods. One common approach involves the reaction of platinum(IV) nitrate with hexahydroxoplatinates(IV) under controlled conditions. The process parameters, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is designed to maximize yield and minimize energy consumption. The intermediate products are carefully conditioned to ensure stability and extend storage time .
Análisis De Reacciones Químicas
Types of Reactions: Hexahydroxyplatinumdiuide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of platinum, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce platinum oxides, while reduction reactions can yield elemental platinum. Substitution reactions often result in the formation of various platinum complexes .
Aplicaciones Científicas De Investigación
Hexahydroxyplatinumdiuide has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation. In biology, it is studied for its potential use in drug delivery systems and as an anticancer agent. In medicine, this compound is being explored for its potential to target specific molecular pathways involved in disease processes .
Mecanismo De Acción
The mechanism of action of hexahydroxyplatinumdiuide involves its interaction with molecular targets, such as DNA and proteins. In anticancer applications, the compound binds to DNA, causing cross-linking and inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparación Con Compuestos Similares
Hexahydroxyplatinumdiuide can be compared with other platinum-based compounds, such as cisplatin and carboplatin. While all these compounds share similar mechanisms of action, this compound is unique in its ability to undergo a wider range of chemical reactions and its potential for use in various scientific applications. Similar compounds include dipotassium this compound and platinum diselenide .
Propiedades
Fórmula molecular |
H12O6Pt |
|---|---|
Peso molecular |
303.18 g/mol |
Nombre IUPAC |
platinum;hexahydrate |
InChI |
InChI=1S/6H2O.Pt/h6*1H2; |
Clave InChI |
BYFKUSIUMUEWCM-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)





![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)


![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)

